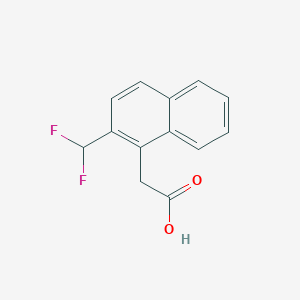
8-Chloro-3-isopropyl-2-methylquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Cloro-3-isopropil-2-metilquinolin-4-ol es un compuesto químico con la fórmula molecular C13H14ClNO y un peso molecular de 235,71 g/mol . Este compuesto es parte de la familia de la quinolina, que es conocida por sus diversas actividades biológicas y aplicaciones en varios campos como la química, la biología y la medicina.
Métodos De Preparación
La síntesis de 8-Cloro-3-isopropil-2-metilquinolin-4-ol implica varios pasos. Una ruta sintética común incluye la reacción de 8-cloroquinolina con bromuro de isopropilmagnesio, seguida de metilación e hidrólisis posterior . Las condiciones de reacción generalmente implican el uso de solventes como tetrahidrofurano (THF) y reactivos como yoduro de metilo y agua. Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala.
Análisis De Reacciones Químicas
8-Cloro-3-isopropil-2-metilquinolin-4-ol experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados de quinolina con diferentes estados de oxidación.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que da como resultado la formación de derivados de quinolina reducidos.
Aplicaciones Científicas De Investigación
8-Cloro-3-isopropil-2-metilquinolin-4-ol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos y productos farmacéuticos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 8-Cloro-3-isopropil-2-metilquinolin-4-ol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir el crecimiento de bacterias al interferir con su replicación de ADN o síntesis de proteínas .
Comparación Con Compuestos Similares
8-Cloro-3-isopropil-2-metilquinolin-4-ol se puede comparar con otros derivados de quinolina como:
Cloroquina: Conocida por su actividad antimalárica.
Quinolina: El compuesto padre con diversas aplicaciones en química y medicina.
8-Hidroxiquinolina: Utilizado como agente quelante y en el tratamiento de diversas infecciones.
Cada uno de estos compuestos tiene propiedades y aplicaciones únicas, lo que hace que 8-Cloro-3-isopropil-2-metilquinolin-4-ol sea una valiosa adición a la familia de la quinolina.
Propiedades
Fórmula molecular |
C13H14ClNO |
|---|---|
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
8-chloro-2-methyl-3-propan-2-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14ClNO/c1-7(2)11-8(3)15-12-9(13(11)16)5-4-6-10(12)14/h4-7H,1-3H3,(H,15,16) |
Clave InChI |
GRDXWNNKHXLSPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11872994.png)
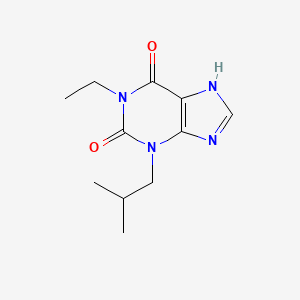
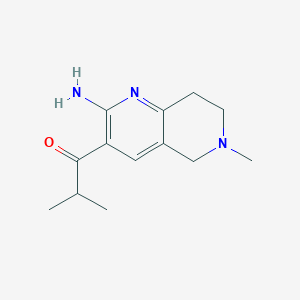
![(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11873013.png)


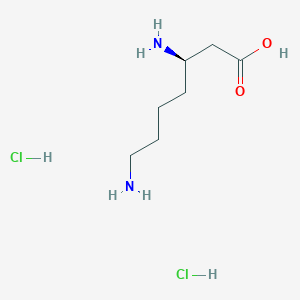

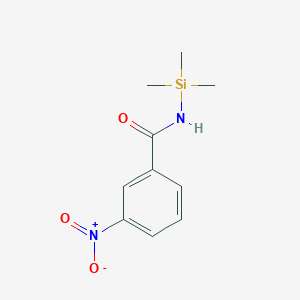


![(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11873065.png)

